The compound's structural formula indicates it belongs to the class of pyrimidines, specifically substituted pyrimidinols. It has been referenced in various chemical databases and literature, including Sigma-Aldrich, where it was previously available for research purposes before being discontinued . Its classification as a pyrimidine derivative highlights its relevance in synthetic organic chemistry and drug development.
The synthesis of 2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol can be approached through several methods, primarily focusing on the introduction of the trifluoromethyl group and the pyridine moiety.
The molecular structure of 2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol can be analyzed through various spectroscopic techniques:
2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol participates in various chemical reactions typical for pyrimidine derivatives:
The mechanism of action for 2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol is largely dependent on its interactions with biological targets:
In studies involving similar compounds, it has been observed that modifications to the pyrimidine structure can significantly alter pharmacodynamics and pharmacokinetics .
The physical and chemical properties of 2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol are critical for its application:
2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol has several potential applications:
Pyrimidine derivatives constitute a cornerstone of medicinal chemistry, serving as privileged scaffolds in drug discovery due to their ubiquitous presence in biological systems and capacity for diverse molecular interactions. These nitrogen-containing heterocycles form the structural basis of nucleic acid components (cytosine, thymine, uracil) and essential cofactors, enabling them to mimic endogenous substrates and modulate critical biological pathways [3]. Their synthetic versatility facilitates extensive structural modification, allowing medicinal chemists to fine-tune pharmacokinetic properties and target affinity. Notably, pyrimidine-based drugs have achieved clinical success across therapeutic areas, particularly in oncology, where tyrosine kinase inhibitors like gefitinib and erlotinib (quinazoline derivatives) revolutionized treatment paradigms for non-small cell lung cancer [6]. The incorporation of electron-withdrawing substituents such as trifluoromethyl (–CF₃) significantly enhances metabolic stability, membrane permeability, and binding affinity to hydrophobic enzyme pockets, making 6-trifluoromethyl pyrimidine derivatives particularly valuable pharmacophores [3] [7].
The compound 2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol (CAS Registry Number: 204394-60-5) is systematically named according to IUPAC conventions, designating the pyrimidine ring as the parent structure. The name specifies the hydroxyl group at position 4 ("4-pyrimidinol"), the trifluoromethyl group at position 6, and the 4-pyridinyl substituent at position 2. Its molecular formula is C₁₀H₆F₃N₃O, with a molecular weight of 241.17 g/mol [2] [5]. Key identifiers include:
FC(F)(F)C1=NC(C2=CC=NC=C2)=NC(O)=C1
XMNMTBUCSOFHDQ-UHFFFAOYSA-N
C1=CN=CC=C1C2=NC(=CC(=N2)C(F)(F)F)O
[2] [5] Table 1: Key Identifiers for 2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol
Identifier Type | Value | Source |
---|---|---|
CAS Number | 204394-60-5 | [2] |
Molecular Formula | C₁₀H₆F₃N₃O | [2] [5] |
Molecular Weight | 241.17 g/mol | [5] |
SMILES | FC(F)(F)C1=NC(C2=CC=NC=C2)=NC(O)=C1 | [2] |
InChI Key | XMNMTBUCSOFHDQ-UHFFFAOYSA-N | [2] |
MDL Number | MFCD00139776 (related isomer) | [5] |
Structurally, the molecule features a pyrimidine core substituted at three key positions:
Table 2: Structural Features and Their Functional Implications
Structural Feature | Location | Potential Pharmacological/Role |
---|---|---|
Pyrimidine Core | Base Structure | Planar heterocyclic scaffold enabling DNA/base mimicry & π-π stacking |
4-Hydroxyl Group (-OH) | Pyrimidine C4 | Tautomerism (lactam form dominant), H-bond donor/acceptor |
Trifluoromethyl Group (-CF₃) | Pyrimidine C6 | Enhanced lipophilicity, metabolic stability, electron withdrawal |
4-Pyridinyl Ring | Pyrimidine C2 | Additional H-bond acceptor (N), coordination site, rigidity |
Positional isomerism is critical. The closely related isomer 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol (CAS 338404-77-6) possesses the same molecular formula but differs in the connectivity of the pyridinyl nitrogen (ortho-position relative to the attachment point vs. para-position in the 4-pyridinyl isomer). This seemingly minor change drastically alters the molecule's dipole moment, hydrogen-bonding geometry, metal coordination capability, spatial orientation, and potentially its biological activity profile [1] [5]. The 4-pyridinyl isomer generally exhibits higher symmetry and potentially different binding modes compared to the sterically constrained 2-pyridinyl isomer.
The discovery and development of 2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol emerged within a broader renaissance of nitrogen-containing heterocycles in medicinal chemistry during the late 20th and early 21st centuries. This period witnessed the deliberate exploitation of privileged scaffolds – molecular frameworks capable of providing high-affinity ligands for diverse biological targets [3] [6]. Pyrimidines and pyridines, individually and fused (as in pyridopyrimidines), became central to this strategy due to their biomimetic properties and synthetic tractability. The specific incorporation of the trifluoromethyl group gained prominence as strategies to improve drug-like properties, particularly metabolic stability and cell membrane penetration, became paramount [6] [7].
The synthesis of complex pyrimidine derivatives like 2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol was enabled by advances in cross-coupling chemistry (e.g., Suzuki-Miyaura, Stille) and methods for introducing the trifluoromethyl group (e.g., use of trifluoromethyl copper reagents, Umemoto's reagent, or building blocks like ethyl trifluoroacetate). These methodologies allowed for the efficient assembly of the disubstituted pyrimidine core and its subsequent functionalization [6]. While the exact initial synthetic route for this specific compound within commercial catalogues (e.g., Key Organics & BIONET via Sigma-Aldrich [2]) is often proprietary, it likely involved strategies analogous to those used for pyridopyrimidines:
The compound entered the research reagent market, targeted explicitly at early discovery researchers, as evidenced by its inclusion in specialized collections from suppliers like Sigma-Aldrich (Aldrich) [2]. Its primary initial role was likely as:
Its emergence parallels the development of clinically significant pyrimidine-based drugs such as Piritrexim (a lipophilic dihydrofolate reductase inhibitor with antitumor activity) [6] and numerous kinase inhibitors. While not itself a marketed drug (as of the latest information in the search results), 2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol represents a strategically designed scaffold within medicinal chemistry's ongoing effort to leverage fluorinated pyrimidine derivatives for overcoming drug resistance and enhancing target modulation, particularly in oncology and potentially for infectious diseases where dihydrofolate reductase is a target [3] [6] [8].
Table 3: Historical Context of Key Pyrimidine Derivatives in Drug Discovery
Time Period | Key Development | Example Compounds/Classes | Relevance to Target Compound |
---|---|---|---|
Pre-1980s | Antifolates, Nucleic Acid Antimetabolites | Methotrexate, 5-Fluorouracil | Established pyrimidine core as drug scaffold |
1980s-1990s | Rational Design of DHFR Inhibitors | Trimethoprim, Piritrexim [6] | Demonstrated role of lipophilic pyrimidinol analogs |
Late 1990s-2000s | Tyrosine Kinase Inhibitors (TKIs) | Gefitinib (Quinazoline), Imatinib (Pyrimidine core) | Validated bicyclic N-heterocycles as kinase inhibitors |
Early 2000s-Present | Focus on Fluorinated Heterocycles & Privileged Scaffolds | Numerous kinase inhibitors with -CF₃ substituents | Enabled synthesis & optimization of target compound |
Early Discovery Phase | Commercial Availability of Specialized Building Blocks | 2-(4-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol [2] | Entered catalogs as research tool/building block |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: